molecular formula C25H32F3N3O4 B1145259 Silodosin-d4

Silodosin-d4

Katalognummer: B1145259
Molekulargewicht: 499.6 g/mol
InChI-Schlüssel: PNCPYILNMDWPEY-JRBXURKDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Silodosin-d4 is intended for use as an internal standard for the quantification of silodosin by GC- or LC-MS. Silodosin is an α1A-adrenergic receptor (α1A-AR) antagonist (Ki = 0.036 nM). It is 583- and 56-fold selective for α1A- over α1B- and α1D-ARs, respectively. Silodosin inhibits phenylephrine-induced contraction of isolated rabbit prostate (pA2 = 10.05) more potently than rabbit or rat aorta (pA2s = 9.36 and 8.13, respectively). It inhibits norepinephrine-induced contraction of isolated human prostate tissue when used at concentrations ranging from 0.3 to 10 nM. Silodosin (0.01-1,000 µg/kg) inhibits phenylephrine-induced increases in intraurethral pressure in rats. Formulations containing silodosin have been used in the treatment of benign prostatic hyperplasia.
This compound is an isotopic labelled form of Silodosin. Silodosin is an α1a-Adrenoceptor antagonist. It is used in treatment of benign prostatic hypertophy.

Wissenschaftliche Forschungsanwendungen

Pharmacokinetic Studies

Silodosin-d4 serves as an internal standard in pharmacokinetic studies to accurately measure the concentration of silodosin and its metabolites in biological samples. The use of deuterated compounds like this compound allows for improved sensitivity and specificity in mass spectrometry analyses.

Key Findings from Pharmacokinetic Research

  • Simultaneous Estimation : Research has demonstrated methods for the simultaneous estimation of silodosin and its metabolite, silodosin β-D-glucuronide, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique provides insights into the pharmacokinetics of silodosin when administered to patients .
  • Bioavailability : Studies indicate that silodosin has an absolute bioavailability of approximately 32%, with rapid onset effects occurring within two to six hours post-dose .

Clinical Applications

This compound has been utilized in various clinical trials to evaluate the efficacy and safety of silodosin in treating LUTS due to BPH. Notable applications include:

  • Efficacy Comparisons : In a comparative study, silodosin was found to be as effective as tamsulosin in managing acute urinary retention, with no significant differences in International Prostate Symptom Score (IPSS) outcomes between the two drugs .
  • Long-term Safety : Long-term studies have confirmed that silodosin maintains a favorable safety profile, with minimal cardiovascular effects. Although ejaculatory disorders are a common side effect, the discontinuation rate remains low .

Case Studies

Several case studies highlight the therapeutic benefits of silodosin:

  • Management of Distal Ureteral Stones : Silodosin has been investigated as a medical expulsive therapy for promoting spontaneous passage of distal ureteral stones less than 10 mm in size. Clinical trials showed promising results, indicating its utility beyond treating BPH .
  • Brachytherapy Support : In patients undergoing prostate cancer brachytherapy, silodosin has been shown to alleviate LUTS effectively, improving patient quality of life during treatment .

Summary Table of Key Findings

Study/TrialApplicationFindings
Efficacy ComparisonSilodosin vs. TamsulosinComparable efficacy in acute urinary retention management
Long-term SafetySilodosinFavorable safety profile; low discontinuation due to side effects
Medical Expulsive TherapySilodosinEffective for distal ureteral stones < 10 mm
Brachytherapy SupportSilodosinReduces LUTS during prostate cancer treatment

Wirkmechanismus

Target of Action

Silodosin-d4, like its parent compound Silodosin, is a selective antagonist of alpha (α)-1 adrenergic receptors . It binds to the α 1A subtype with the highest affinity . These α1-adrenergic receptors regulate smooth muscle tone in the bladder neck, prostate, and prostatic urethra . The α 1A subtype accounts for approximately 75% of α1-adrenoceptors in the prostate .

Mode of Action

this compound works by binding to α 1A -adrenoceptors with high affinity . This binding leads to the relaxation of the lower urinary tract, thereby improving urinary symptoms and alleviating bladder outlet obstruction .

Biochemical Pathways

It is believed to involve several pathways, including inflammation, apoptosis, and cellular proliferation . Most drug therapies, including this compound, aim to alleviate symptoms of benign prostatic hyperplasia .

Pharmacokinetics

this compound is expected to have similar ADME properties to Silodosin. Silodosin has a bioavailability of 32% . It is metabolized in the liver through glucuronidation mediated by UGT2B7, with minor involvement of CYP3A4 . The elimination half-life is approximately 13±8 hours , and it is excreted 33.5% through the kidneys and 54.9% through fecal matter .

Result of Action

The molecular and cellular effects of this compound’s action include smooth muscle relaxation in bladder and prostate tissues, increased bladder blood flow in conditions of chronic bladder ischemia, and regulation of the activity of transcriptional factors responsible for stromal growth and prostate hyperplasia .

Action Environment

The efficacy and stability of this compound can be influenced by environmental factors such as the presence of other drugs. For instance, combining Silodosin with strong inhibitors of the liver enzyme CYP3A4, such as ketoconazole, significantly increases its concentrations in the blood plasma . This interaction can potentially enhance the therapeutic effect of this compound, but it may also increase the risk of adverse effects.

Biochemische Analyse

Biochemical Properties

Silodosin-d4, like its parent compound Silodosin, is a selective antagonist of alpha (α)-1 adrenergic receptors . It binds to the α 1A subtype with the highest affinity . α1-adrenergic receptors regulate smooth muscle tone in the bladder neck, prostate, and prostatic urethra .

Cellular Effects

This compound is expected to have similar cellular effects as Silodosin. It acts by binding to α 1A -adrenoceptors with high affinity and relaxing the lower urinary tract, thereby improving urinary symptoms and alleviating bladder outlet obstruction .

Molecular Mechanism

The molecular mechanism of this compound is likely similar to that of Silodosin. Silodosin binds to the α 1A subtype of alpha-1 adrenergic receptors with high affinity . This binding leads to relaxation of smooth muscle in the bladder neck, prostate, and prostatic urethra, improving urinary symptoms .

Temporal Effects in Laboratory Settings

Silodosin has been shown to have long-term efficacy and safety in the treatment of patients with lower urinary tract symptoms secondary to benign prostatic hyperplasia .

Metabolic Pathways

Silodosin undergoes extensive metabolism through glucuronidation, alcohol and aldehyde dehydrogenase, and cytochrome P450 3A4 (CYP3A4) pathways . The major metabolite of Silodosin is Silodosin β-D-glucuronide .

Transport and Distribution

Silodosin is approximately 97% protein-bound and has an apparent volume of distribution of 49.5 L . It is reasonable to expect that this compound would have similar transport and distribution characteristics.

Subcellular Localization

Given its mechanism of action, it is likely to be localized in areas rich in α 1A -adrenoceptors, such as the bladder neck, prostate, and prostatic urethra .

Biologische Aktivität

Silodosin-d4 is a deuterated form of silodosin, an alpha-1 adrenergic receptor antagonist primarily used for treating symptoms associated with benign prostatic hyperplasia (BPH). Understanding the biological activity of this compound involves examining its pharmacodynamics, pharmacokinetics, and clinical efficacy compared to its non-deuterated counterpart.

This compound exhibits a high selectivity for the α1A-adrenergic receptors, which are predominantly found in the prostate and bladder neck. This selectivity facilitates smooth muscle relaxation, leading to improved urinary flow and reduced symptoms of BPH. The compound's mechanism includes:

  • Receptor Binding : this compound binds to α1A receptors with a significantly higher affinity than α1B and α1D receptors, which minimizes cardiovascular side effects common with other alpha-blockers .
  • Pharmacological Effects : By blocking these receptors, this compound alleviates urinary obstruction by relaxing prostatic and urethral smooth muscle .

2. Pharmacokinetics

The pharmacokinetic profile of this compound is critical for understanding its efficacy and safety:

  • Bioavailability : The absolute bioavailability of silodosin is approximately 32%, with peak plasma concentrations occurring around 2.6 hours post-administration .
  • Metabolism : Silodosin is metabolized primarily by UDP-glucuronosyltransferase 2B7 (UGT2B7) into its active metabolite, silodosin glucuronide (KMD-3213G), which has a plasma exposure significantly higher than that of silodosin itself .
  • Protein Binding : Approximately 97% of silodosin is protein-bound, affecting its distribution and elimination half-life .

3. Clinical Efficacy

Several studies have assessed the efficacy of silodosin in managing BPH symptoms. A comparative study evaluated the effectiveness of different dosages (4 mg vs. 8 mg) of silodosin in patients with varying severity of lower urinary tract symptoms (LUTS):

Study Group Dosage Total IPSS Improvement Qmax Improvement (ml/sec) Adverse Events
Moderate LUTS4 mgSignificantImprovedMinimal
Moderate LUTS8 mgSignificantGreater improvementMinimal
Severe LUTS4 mgModerateLess improvementHigher incidence
Severe LUTS8 mgSignificantGreater improvementHigher incidence

The results indicated that both dosages effectively improved total IPSS scores and maximum urinary flow rates (Qmax) in patients with moderate LUTS, while the higher dose showed superior results in severe cases .

4. Case Studies

In a prospective randomized study involving 160 patients with acute urinary retention due to BPH, silodosin demonstrated comparable efficacy to tamsulosin:

  • Success Rates :
    • Tamsulosin Group: 67.5% success rate in trial without catheterization.
    • Silodosin Group: 60% success rate.

Despite a slightly lower success rate in the silodosin group, both medications showed similar improvements in IPSS scores and post-void residual urine volumes .

5. Safety Profile

This compound has a favorable safety profile but can cause side effects typical of alpha-blockers, such as:

  • Dizziness
  • Retrograde ejaculation
  • Intraoperative floppy iris syndrome (IFIS) during cataract surgery

Monitoring for these adverse effects is crucial during treatment .

Eigenschaften

IUPAC Name

1-(3-hydroxypropyl)-5-[(2R)-2-[[1,1,2,2-tetradeuterio-2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]amino]propyl]-2,3-dihydroindole-7-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32F3N3O4/c1-17(30-8-12-34-21-5-2-3-6-22(21)35-16-25(26,27)28)13-18-14-19-7-10-31(9-4-11-32)23(19)20(15-18)24(29)33/h2-3,5-6,14-15,17,30,32H,4,7-13,16H2,1H3,(H2,29,33)/t17-/m1/s1/i8D2,12D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNCPYILNMDWPEY-JRBXURKDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=C(C(=C1)C(=O)N)N(CC2)CCCO)NCCOC3=CC=CC=C3OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])OC1=CC=CC=C1OCC(F)(F)F)N[C@H](C)CC2=CC3=C(C(=C2)C(=O)N)N(CC3)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32F3N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.